3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one is a heterocyclic compound characterized by a pyridinone core, which is substituted with a bromine atom at the 3-position and a 2-fluorobenzyl group at the 1-position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.
The compound can be synthesized from commercially available starting materials, specifically 2-fluorobenzyl bromide and 2-pyridone, through a series of chemical reactions that involve N-alkylation and bromination processes.
3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one falls under the category of heterocyclic organic compounds. It is classified as a pyridinone due to the presence of the pyridine ring and the ketone functional group in its structure.
The synthesis of 3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one typically involves two main steps:
The reaction conditions, including temperature and time, are crucial for optimizing yields and purity. The use of DMF as a solvent aids in solubilizing the reactants and promoting effective interaction during the reaction steps.
The molecular formula of 3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one is . The structure features:
The compound's crystal structure has been analyzed through X-ray crystallography, confirming its geometric parameters and providing insights into bond lengths and angles .
3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one can participate in various chemical reactions:
The reactivity of this compound is significantly influenced by the presence of both bromine and fluorine atoms, which can enhance its utility in synthetic organic chemistry.
The mechanism of action for 3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one largely depends on its application in medicinal chemistry. It may interact with biological targets such as enzymes or receptors. The fluorobenzyl group could enhance binding affinity due to increased lipophilicity, while the bromine atom might facilitate halogen bonding interactions .
The compound exhibits typical characteristics associated with heterocyclic compounds:
Relevant chemical properties include:
Analytical techniques such as NMR spectroscopy confirm its structure by providing data on chemical shifts corresponding to different nuclei within the molecule .
3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one has several scientific uses:
This compound's unique structure makes it an attractive candidate for further exploration in both academic research and industrial applications.
The canonical route to 3-bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one (CAS 1711243-83-2) employs sequential N-alkylation and bromination steps. The synthesis initiates with the reaction of commercially available pyridin-2(1H)-one with 2-fluorobenzyl chloride under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide at 80°C achieves N-alkylation yields of ~70% [4]. Subsequent regioselective bromination at the C3 position employs N-bromosuccinimide under radical initiation conditions (azobisisobutyronitrile in carbon tetrachloride, reflux), yielding ~65% of the target compound [4] [9].
Critical challenges include:
Table 1: Representative Conditions for Two-Step Synthesis
Step | Reagents | Solvent | Temperature | Yield | Key Challenge |
---|---|---|---|---|---|
N-Alkylation | 2-Fluorobenzyl chloride, K₂CO₃ | Dimethylformamide | 80°C | 68-72% | O- vs N-alkylation selectivity |
Bromination | N-Bromosuccinimide, azobisisobutyronitrile | Carbon tetrachloride | Reflux | 60-65% | Polybromination at C3/C5 |
Workup | - | Ethyl acetate/water | Ambient | 85% recovery | Separation of regioisomers |
While traditional methods dominate current production, emerging cascade strategies show promise for convergent synthesis. One approach involves in situ generation of α,β-unsaturated carbonyl intermediates that undergo [3+3] cyclocondensation with fluorobenzylamine derivatives [7]. Though not yet reported for the exact target, analogous routes to 3-arylpyridinones utilize:
This methodology potentially reduces purification steps by 40% compared to sequential synthesis but currently suffers from moderate overall yields (35-42%) due to equilibration issues during annulation [7]. Computational modeling suggests fluorobenzyl steric bulk contributes to unfavorable transition state energies in ring-closing steps, necessitating future catalyst development.
Palladium catalysis enables direct C-H functionalization of preassembled 1-(2-fluorobenzyl)pyridin-2(1H)-one, bypassing traditional bromination. Key advances include:
Regioselective C3 bromination
Tandem C-H activation/bromination
Alternative cyanation at C3 employs zinc cyanide/palladium catalysis (Pd(dppf)Cl₂) for Suzuki coupling precursors, achieving 85% conversion but requiring strict oxygen exclusion [8]. Recent breakthroughs in photoredox bromination using iridium catalysts (Ir(ppy)₃) and carbon tetrabromide show potential for ambient-temperature functionalization but remain unoptimized for scale-up [4].
Table 2: Catalytic Systems Comparison
Catalyst System | Brominating Agent | Selectivity (C3:C5) | Turnover Number | Limitation |
---|---|---|---|---|
Pd(OAc)₂/pyridine | N-Bromosuccinimide | 20:1 | 15 | Requires directing group |
Pd(CF₃COO)₂/LiBr | LiBr/O₂ | 12:1 | 22 | High-temperature requirement |
Ir(ppy)₃ | CBr₄ | >50:1 | 8 | Low productivity |
Enzyme bromoperoxidase | KBr/H₂O₂ | 3:1 | 120 | Limited solvent compatibility |
The N-alkylation step exhibits extreme sensitivity to solvent/base combinations due to competitive O-alkylation pathways. Systematic screening reveals:
Solvent effects
Base optimization
Notably, the ortho-fluorine in the benzyl group creates an electronic bias that improves N-nucleophilicity when paired with aprotic polar solvents. Kinetic studies show tetrahydrofuran with sodium hydride achieves complete conversion in 30 minutes – fourfold faster than dimethylformamide/potassium carbonate systems [4].
Transitioning from batch to continuous processing addresses key limitations in traditional synthesis:
Two-stage tubular reactor
Membrane-separated electrochemical bromination
Scale-up simulations indicate continuous processing reduces solvent consumption by 70% and eliminates intermediate isolation, though fluorobenzyl chloride viscosity demands specialized micro-mixers. Current limitations include fouling in the bromination module and the need for high-purity starting materials to prevent catalyst deactivation [4]. Future integration with inline nuclear magnetic resonance and mass spectrometry enables real-time purity optimization.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: